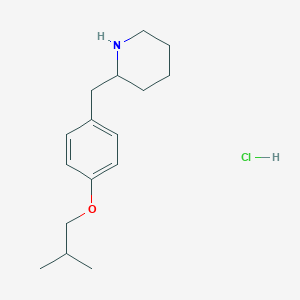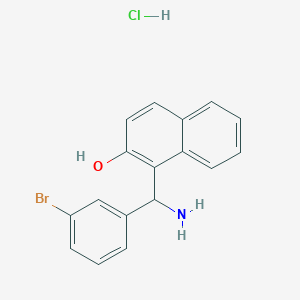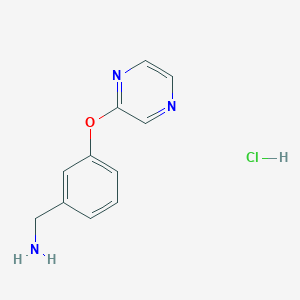
2-Oxo-3-oxazolidinecarbonyl chloride
描述
“2-Oxo-3-oxazolidinecarbonyl chloride” is a chemical compound with the formula C4H4ClNO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of oxazolines, which includes 2-Oxo-3-oxazolidinecarbonyl chloride, has been extensively studied. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, the synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields .Molecular Structure Analysis
The molecular structure of 2-Oxo-3-oxazolidinecarbonyl chloride consists of 4 carbon atoms, 4 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The molecular weight is 149.53 .Chemical Reactions Analysis
Oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone, is a key component in the structure of 2-Oxo-3-oxazolidinecarbonyl chloride . Oxazoline-based ring structures are known for their biological activities and have a wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .安全和危害
2-Oxo-3-oxazolidinecarbonyl chloride is classified as Acute Tox. 4 and Skin Corr. 1B according to the CLP criteria . The signal word for this compound is “Danger” and it has several precautionary statements including P234, P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P390, P405, P406, and P501 .
作用机制
Target of Action
2-Oxo-3-oxazolidinecarbonyl chloride belongs to the class of synthetic antibiotics known as oxazolidinones . The primary targets of oxazolidinones are a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Mode of Action
Oxazolidinones, including 2-Oxo-3-oxazolidinecarbonyl chloride, exhibit their antibacterial effects by inhibiting protein synthesis . They act on the ribosomal 50S subunit of the bacteria, thus preventing the formation of a functional 70S initiation complex . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Biochemical Pathways
As a member of the oxazolidinone class, it is known to interfere with bacterial protein synthesis . This disruption can lead to downstream effects such as inhibition of bacterial growth and replication.
Pharmacokinetics
Oxazolidinones as a class are known to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .
Result of Action
The result of the action of 2-Oxo-3-oxazolidinecarbonyl chloride is the inhibition of bacterial growth and replication due to its interference with protein synthesis . This leads to the effective treatment of infections caused by multidrug-resistant Gram-positive bacteria .
Action Environment
It’s worth noting that the compound is classified as hazardous, with potential to harm public health and the environment by destroying ozone in the upper atmosphere .
属性
IUPAC Name |
2-oxo-1,3-oxazolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3/c5-3(7)6-1-2-9-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJANYSOGASXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608543 | |
| Record name | 2-Oxo-1,3-oxazolidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3-oxazolidinecarbonyl chloride | |
CAS RN |
66313-48-2 | |
| Record name | 2-Oxo-1,3-oxazolidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-3-oxazolidinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1627815.png)



![2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627819.png)
![6-Bromo-2-(2-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627820.png)


